molecular formula C10H7F2N B2434391 (2E)-2-(2,4-difluorophenyl)but-2-enenitrile CAS No. 1417644-30-4

(2E)-2-(2,4-difluorophenyl)but-2-enenitrile

Cat. No.: B2434391
CAS No.: 1417644-30-4
M. Wt: 179.17
InChI Key: PFLMYECOCMDOBH-UQCOIBPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-(2,4-difluorophenyl)but-2-enenitrile is an organic compound characterized by the presence of a nitrile group and a difluorophenyl group It is a derivative of butenenitrile, where the phenyl ring is substituted with two fluorine atoms at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(2,4-difluorophenyl)but-2-enenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzaldehyde and malononitrile.

    Knoevenagel Condensation: The key step in the synthesis is the Knoevenagel condensation reaction between 2,4-difluorobenzaldehyde and malononitrile in the presence of a base such as piperidine. This reaction forms the intermediate 2-(2,4-difluorophenyl)acrylonitrile.

    Isomerization: The intermediate undergoes isomerization to yield the this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of more efficient catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(2,4-difluorophenyl)but-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines or alkanes.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

(2E)-2-(2,4-difluorophenyl)but-2-enenitrile has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structural features.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-2-(2,4-difluorophenyl)but-2-enenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the difluorophenyl group can enhance binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(2,4-dichlorophenyl)but-2-enenitrile: Similar structure but with chlorine atoms instead of fluorine.

    (2E)-2-(2,4-dimethylphenyl)but-2-enenitrile: Similar structure but with methyl groups instead of fluorine.

    (2E)-2-(2,4-dinitrophenyl)but-2-enenitrile: Similar structure but with nitro groups instead of fluorine.

Uniqueness

The presence of fluorine atoms in (2E)-2-(2,4-difluorophenyl)but-2-enenitrile imparts unique properties such as increased electronegativity, metabolic stability, and potential for enhanced biological activity compared to its analogs with different substituents.

Properties

IUPAC Name

(E)-2-(2,4-difluorophenyl)but-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N/c1-2-7(6-13)9-4-3-8(11)5-10(9)12/h2-5H,1H3/b7-2-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLMYECOCMDOBH-UQCOIBPSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C#N)C1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C#N)\C1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.